N-[4-(1-azepanylmethyl)phenyl]acetamide
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Overview
Description
N-[4-(1-azepanylmethyl)phenyl]acetamide, also known as CAPA, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. CAPA belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[4-(1-azepanylmethyl)phenyl]acetamide is not fully understood, but it is believed to act on various molecular targets. N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. HDAC inhibition by N-[4-(1-azepanylmethyl)phenyl]acetamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-[4-(1-azepanylmethyl)phenyl]acetamide has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Activation of this pathway by N-[4-(1-azepanylmethyl)phenyl]acetamide leads to the inhibition of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects
N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. N-[4-(1-azepanylmethyl)phenyl]acetamide has also been shown to inhibit tumor angiogenesis by suppressing the expression of pro-angiogenic factors. In neurological disorders, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-[4-(1-azepanylmethyl)phenyl]acetamide has also been shown to improve cognitive function by increasing the expression of neurotrophic factors. In inflammation research, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells.
Advantages and Limitations for Lab Experiments
N-[4-(1-azepanylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have a wide range of biological activities, making it a versatile compound for various areas of research. However, there are also limitations to using N-[4-(1-azepanylmethyl)phenyl]acetamide in lab experiments. The exact mechanism of action of N-[4-(1-azepanylmethyl)phenyl]acetamide is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets. Additionally, N-[4-(1-azepanylmethyl)phenyl]acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N-[4-(1-azepanylmethyl)phenyl]acetamide. One area of research is to further elucidate the mechanism of action of N-[4-(1-azepanylmethyl)phenyl]acetamide and its molecular targets. This could lead to the development of more specific and targeted therapies for various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-[4-(1-azepanylmethyl)phenyl]acetamide in vivo to determine its potential therapeutic applications. Additionally, research could focus on developing analogs of N-[4-(1-azepanylmethyl)phenyl]acetamide with improved potency and selectivity for specific molecular targets. Overall, N-[4-(1-azepanylmethyl)phenyl]acetamide has the potential to be a valuable compound for various areas of research and could lead to the development of novel therapies for various diseases.
Synthesis Methods
N-[4-(1-azepanylmethyl)phenyl]acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-(1-azepanylmethyl)aniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain N-[4-(1-azepanylmethyl)phenyl]acetamide in high yield and purity.
Scientific Research Applications
N-[4-(1-azepanylmethyl)phenyl]acetamide has been studied for its potential therapeutic applications in various areas of research, including cancer, neurological disorders, and inflammation. In cancer research, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurological disorders, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[4-(1-azepanylmethyl)phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-(azepan-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)16-15-8-6-14(7-9-15)12-17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNISARYCVTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(1-azepanylmethyl)phenyl]acetamide |
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